molecular formula C9H10O3 B8386588 3-Allyloxycatechol

3-Allyloxycatechol

Cat. No. B8386588
M. Wt: 166.17 g/mol
InChI Key: LOGKQZXEKNSOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Allyloxycatechol is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Allyloxycatechol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Allyloxycatechol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Allyloxycatechol

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

3-prop-2-enoxybenzene-1,2-diol

InChI

InChI=1S/C9H10O3/c1-2-6-12-8-5-3-4-7(10)9(8)11/h2-5,10-11H,1,6H2

InChI Key

LOGKQZXEKNSOQD-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 38 (3.3 g, 15 mmol) and p-toluenesulfonic acid monohydrate (0.17 g, 0.9 mmol) in aqueous MeOH (21 mL, MeOH: H2O 20:1) was stirred at rt for 16 h, then neutralised by the addition of saturated NaHCO3 aq. and the methanol was removed in vacuo. The residue was extracted with t-BuOMe (3×) and the organic phase was dried (Na2SO4) and evaporated to dryness to give 39 compound (2.4 g, 95%) which was used as such in the next step:
Name
38
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

A mixture of 3.8 g of pyrogallol, 76 ml of anhydrous dimethylformamide and 2.72 g of sodium hydride in suspension at 53% in oil was stirred for 3 hours under an inert gas atmosphere and then 5.27 ml of triethyl borate were added, followed by stirring for 30 minutes. Then, 2.6 ml of allyl borate in solution in 26 ml of dimethylformamide were added over 45 minutes and the mixture was stirred for 16 hours and poured into water-ice-N hydroohloric acid mixture. Extraction took place with ethyl acetate and the crude product was chromatographed on silica, eluting with a cyclohexane-ethyl acetate mixture (7-3) to obtain 3.8 g of the expected product in the form of white crystals (Yield: 76.3%).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
5.27 mL
Type
reactant
Reaction Step Two
Name
allyl borate
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three
[Compound]
Name
water ice-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
76.3%

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